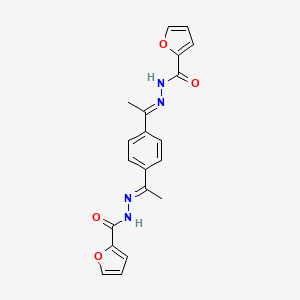![molecular formula C17H16F3NO2 B5703804 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO) that is widely used in scientific research. TSPO is a mitochondrial protein that is involved in several physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 is a promising tool for investigating the role of TSPO in various diseases and for developing new diagnostic and therapeutic agents.
Wirkmechanismus
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide binds to TSPO with high affinity and specificity, leading to the modulation of several cellular processes. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for steroidogenesis and cell survival. TSPO ligands can also regulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines. The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is still under investigation, but it is believed to involve the modulation of mitochondrial function and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo. In vitro studies have demonstrated that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can inhibit the production of ROS and the expression of pro-inflammatory cytokines in microglial cells. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also induce the expression of neurotrophic factors and promote neuronal survival. In vivo studies have shown that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo, allowing for the non-invasive monitoring of disease progression and treatment response. However, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations, including its relatively low water solubility and its susceptibility to metabolism by cytochrome P450 enzymes. These limitations can affect the pharmacokinetics and biodistribution of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in vivo and should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and diabetes. TSPO ligands may also have potential as therapeutic agents for these diseases. Finally, the development of new imaging techniques and probes for TSPO expression may enhance our understanding of the role of TSPO in health and disease.
Conclusion:
In conclusion, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective ligand for TSPO that has been widely used in scientific research. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo, and has potential as a diagnostic and therapeutic agent for various diseases. Future research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO may lead to the development of new drugs and imaging techniques that can improve our understanding and treatment of disease.
Synthesemethoden
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep procedure that involves several chemical reactions. The first step is the preparation of 2-(2,5-dimethylphenoxy)acetyl chloride by reacting 2-(2,5-dimethylphenoxy)acetic acid with thionyl chloride. The second step is the reaction of 2-(2,5-dimethylphenoxy)acetyl chloride with 3-(trifluoromethyl)aniline to yield 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. The final product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. TSPO expression is upregulated in several pathological conditions, and 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also be used to study the mechanism of action of TSPO ligands and to develop new TSPO-targeted drugs.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-12(2)15(8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLHLOZICUTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)

